molecular formula C15H16N4 B15214632 N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine CAS No. 823806-65-1

N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B15214632
CAS No.: 823806-65-1
M. Wt: 252.31 g/mol
InChI Key: VPYCTURAWKWYEN-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine is an organic compound belonging to the class of imidazo[1,2-a]pyrazines. These are aromatic heteropolycyclic compounds containing an imidazole ring fused to and sharing one nitrogen with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dimethylaniline with 2-bromo-3-methylimidazo[1,2-a]pyrazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation or apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
  • N-(2,3-dimethylphenyl)-N-(8-methyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-yl)amine

Uniqueness

N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern on the imidazo[1,2-a]pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

823806-65-1

Molecular Formula

C15H16N4

Molecular Weight

252.31 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C15H16N4/c1-10-5-4-6-11(2)15(10)18-14-8-17-13-7-16-12(3)9-19(13)14/h4-9,18H,1-3H3

InChI Key

VPYCTURAWKWYEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=CN=C3N2C=C(N=C3)C

Origin of Product

United States

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